2',3'-Dichloro-3,3-dimethylbutyrophenone
Description
Contextualization within Organic Synthesis
Butyrophenones, characterized by a phenyl ring attached to a carbonyl group which is further bonded to a butyl chain, represent a significant class of ketones in organic chemistry. Their synthesis is often achieved through established methods like the Friedel-Crafts acylation, a cornerstone of aromatic chemistry that allows for the introduction of an acyl group onto an aromatic ring. youtube.com The versatility of the butyrophenone (B1668137) scaffold allows for a wide array of substitutions on both the aromatic ring and the butyl chain, leading to a diverse family of compounds with varied chemical and physical properties.
Significance of Dihalo-substituted Butyrophenone Derivatives in Contemporary Chemical Research
The introduction of halogen atoms, particularly chlorine, into the butyrophenone structure profoundly alters its electronic and steric properties. Dihalo-substituted derivatives are of particular interest in contemporary chemical research. The presence of two halogen atoms on the phenyl ring can significantly impact the molecule's reactivity, lipophilicity, and metabolic stability. These modifications are crucial in the design of bioactive molecules, as they can enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile. Consequently, dihalo-substituted butyrophenones often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals, including fungicides and herbicides. researchgate.netresearchgate.net
Specific Research Focus: 2',3'-Dichloro-3,3-dimethylbutyrophenone and its Unique Structural Features
This article focuses specifically on This compound , a butyrophenone derivative featuring two chlorine atoms at the 2' and 3' positions of the phenyl ring and two methyl groups at the 3-position of the butyryl chain. Its formal IUPAC name is 1-(2,3-Dichlorophenyl)-3,3-dimethyl-1-butanone. chemicalbook.com The key structural features of this compound are the ortho and meta-dichloro substitution pattern on the aromatic ring and the sterically demanding tert-butyl group adjacent to the carbonyl function. This combination of features imparts a unique steric and electronic environment to the molecule, influencing its reactivity and potential applications as a synthetic precursor.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-10(15)8-5-4-6-9(13)11(8)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPIDPOXPEQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642407 | |
| Record name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-84-6 | |
| Record name | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Reaction Mechanisms
Primary Synthetic Routes
The most direct and common method for the synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with 3,3-dimethylbutyryl chloride. youtube.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the following key steps:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the 3,3-dimethylbutyryl chloride to form a highly electrophilic acylium ion.
Electrophilic Attack: The electron-rich aromatic ring of 1,2-dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.
The substitution pattern on the dichlorobenzene ring directs the incoming acyl group. The two chlorine atoms are deactivating and ortho-, para-directing. However, steric hindrance from the ortho-chloro group and the bulky tert-butyl group of the acylating agent will influence the regioselectivity of the reaction, favoring acylation at the less hindered positions.
Mechanistic Investigations into the Reactivity of 2 ,3 Dichloro 3,3 Dimethylbutyrophenone
Reaction Mechanism Elucidation for Key Synthetic Transformations
To understand the reactivity of 2',3'-dichloro-3,3-dimethylbutyrophenone, the first step would involve identifying and studying key synthetic transformations where it participates as either a reactant or a product. The elucidation of these reaction mechanisms would require a combination of experimental and computational methods. For instance, in a hypothetical synthesis involving this compound, researchers would typically monitor the reaction progress using techniques like chromatography (TLC, GC, HPLC) and spectroscopy (NMR, IR, Mass Spectrometry) to identify intermediates and byproducts. Isotope labeling studies, where one or more atoms in the molecule are replaced by their isotopes, could be employed to trace the pathways of atoms throughout the reaction. This information would provide crucial clues about the sequence of bond-breaking and bond-forming events.
Detailed Mechanistic Studies of Chemical Transformations
A thorough investigation into the chemical transformations of this compound would delve into the specific electronic and structural changes that occur during a reaction. This would involve exploring various potential pathways.
Single Electron Transfer (SET) Pathways in Halogenated Ketone Reductions
The reduction of halogenated ketones can, in some cases, proceed through a Single Electron Transfer (SET) mechanism. libretexts.orglibretexts.org In such a pathway, an electron donor, often an alkali metal, transfers a single electron to the ketone. libretexts.org For this compound, this would likely involve the transfer of an electron to the carbonyl group, forming a radical anion intermediate. libretexts.org The presence of two chlorine atoms on the aromatic ring could influence the stability and subsequent reactivity of this intermediate. The electron-withdrawing nature of the chlorine atoms might make the aromatic ring more susceptible to accepting an electron. Further reduction by a second SET event could lead to a dianion. libretexts.org The ultimate products would depend on the reaction conditions, such as the presence of a proton source. libretexts.org
Free Radical Intermediates and Propagation
The formation of radical intermediates is a key feature of SET pathways. libretexts.org Once the initial radical anion of this compound is formed, it could undergo various propagation steps. For example, it could participate in a radical chain reaction. The stability of any radical intermediates would be a critical factor in determining the major reaction pathway. The presence of the bulky tert-butyl group could sterically influence the approach of other molecules and the conformation of any radical intermediates.
Carbocation and Carbanion Mediated Processes
Alternatively, reactions involving this compound could proceed through ionic intermediates. The formation of a carbocation could occur, for example, under acidic conditions where the carbonyl oxygen is protonated, followed by the loss of a leaving group. pharmaguideline.com However, the generation of a carbocation on the benzene (B151609) ring is generally unfavorable. It is more likely that reactions could involve the formation of a carbanion, particularly if a strong base is used to deprotonate a carbon atom alpha to the carbonyl group. The stability of such a carbanion would be influenced by the electronic effects of the substituents on the aromatic ring. Carbocation rearrangements are a common phenomenon in organic reactions, where a less stable carbocation rearranges to a more stable one, often through a hydride or alkyl shift. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com While less common, carbanion rearrangements are also known.
Transition State Analysis and Reaction Energetics
A complete mechanistic picture would require an understanding of the transition states and the energy changes along the reaction coordinate. Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful tool for this purpose. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile could be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates. Such calculations could also provide insights into the geometry of the transition states, revealing how the atoms are arranged at the point of highest energy during the reaction.
Kinetic Studies and Reaction Rate Determination
To experimentally validate the proposed mechanisms, kinetic studies would be essential. These studies involve measuring the rate of the reaction under various conditions. By systematically changing the concentrations of reactants, catalysts, and any other species involved, the rate law for the reaction can be determined. The rate law provides information about which species are involved in the rate-determining step of the reaction. For example, if a reaction is found to be first-order with respect to this compound and zero-order with respect to another reactant, it would suggest that the rate-determining step involves only the butyrophenone (B1668137). Temperature-dependent kinetic studies would allow for the determination of experimental activation parameters, such as the Arrhenius activation energy, which could then be compared with the values obtained from computational studies.
Below is a hypothetical data table illustrating the kind of data that would be generated from kinetic studies.
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |
In this hypothetical example, doubling the concentration of this compound doubles the initial rate, while changing the concentration of Reactant B has no effect. This would suggest a first-order dependence on the butyrophenone and a zero-order dependence on Reactant B.
Isotope Effects in Mechanistic Probes
A comprehensive search of scientific literature and chemical databases has revealed no specific studies on the mechanistic investigations or isotope effects concerning the reactivity of This compound . Therefore, the presentation of detailed research findings and specific data tables for this particular compound is not possible.
To provide context within the requested framework, this section will discuss the principles of using isotope effects as mechanistic probes in the study of ketones, a class of compounds to which This compound belongs. The following information is based on established principles of physical organic chemistry and should be understood as a general overview rather than a report on the specific compound .
Primary Kinetic Isotope Effects (PKIEs)
If this α-proton abstraction is the rate-determining step, a significant primary KIE is expected. The magnitude of this effect, expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD), is typically between 2 and 8 for C-H bond cleavage at room temperature. google.com A value in this range would strongly suggest that the α-C-H bond is breaking in the transition state.
Secondary Kinetic Isotope Effects (SKIEs)
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. nih.gov These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. nih.gov They are classified based on the position of the isotope relative to the reaction center.
α-Secondary KIEs: An α-SKIE is measured when an isotope is placed at the reaction center. For a ketone, this would typically be the carbonyl carbon. The magnitude of the α-SKIE is sensitive to changes in the hybridization of the carbon atom. nih.gov A change from sp2 (in the ketone) to sp3 (in a tetrahedral intermediate, for example) typically results in an inverse isotope effect (kH/kD < 1), while a change from sp3 to sp2 leads to a normal isotope effect (kH/kD > 1). nih.gov
β-Secondary KIEs: A β-SKIE is observed when the isotope is on an atom adjacent to the reacting center. In the context of ketones, this could involve isotopic labeling of the hydrogens on the carbons of the butyryl chain. These effects are often associated with hyperconjugation and can provide further details about the electronic environment of the transition state. google.com
Solvent Isotope Effects
Replacing the solvent with its deuterated counterpart (e.g., H₂O with D₂O) can also influence the reaction rate, a phenomenon known as the solvent isotope effect. drugbank.comresearchgate.net If a proton transfer from the solvent is part of the rate-determining step, a significant solvent KIE is typically observed. drugbank.com This can help to distinguish between mechanisms where the solvent acts as a proton source in the transition state versus those where it does not.
Hypothetical Data for Mechanistic Elucidation
The following interactive table illustrates how different isotope effect measurements could hypothetically be used to distinguish between two possible reaction mechanisms for a generic ketone.
| Isotope Effect Measurement | Observed Value (Hypothetical) | Mechanistic Implication |
| Primary KIE (α-deuteration) | kH/kD = 6.5 | A large, normal PKIE suggests that the cleavage of the α-C-H bond is the rate-determining step, consistent with a rate-limiting enolization or enolate formation. |
| α-Secondary KIE (carbonyl-13C) | k12C/k13C = 0.98 | An inverse α-SKIE would indicate a change from sp2 to sp3 hybridization at the carbonyl carbon in the transition state, which could be consistent with nucleophilic attack at the carbonyl group being the rate-determining step. |
| Solvent Isotope Effect | kH2O/kD2O = 2.1 | A normal solvent isotope effect suggests that a proton transfer from the solvent is involved in the rate-determining step, which might occur in acid-catalyzed enolization. |
Without experimental data for This compound , any discussion of its reaction mechanisms remains speculative. The principles outlined above demonstrate the potential of isotope effect studies to provide detailed mechanistic insights into the reactivity of this and other ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyrophenone side chain. The three protons on the dichlorinated benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants influenced by the positions of the two chlorine atoms. The butyrophenone side chain would exhibit a singlet for the two equivalent methylene (B1212753) protons adjacent to the carbonyl group and a singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon environments within the molecule. One would anticipate signals for the carbonyl carbon (typically in the δ 190-210 ppm range), multiple signals for the aromatic carbons (in the δ 120-140 ppm range), and signals for the aliphatic carbons of the side chain, including the quaternary carbon of the tert-butyl group and its methyl carbons.
Hypothetical ¹H and ¹³C NMR Data Due to the absence of experimental data, the following table is a hypothetical representation based on known chemical shift ranges for similar functional groups.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.8 (m, 3H) | 125 - 135 |
| C=O | - | ~200 |
| CH₂ | ~3.0 (s, 2H) | ~45 |
| C(CH₃)₃ | - | ~40 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
Under electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragment ions, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation pathways would likely involve cleavage of the bond between the carbonyl group and the tert-butyl group (alpha-cleavage), leading to the formation of a dichlorobenzoyl cation and a tert-butyl radical.
Hypothetical Mass Spectrometry Fragmentation Data This table is a theoretical representation of potential fragmentation patterns.
| m/z | Hypothetical Fragment | Significance |
|---|---|---|
| 244/246/248 | [C₁₂H₁₄Cl₂O]⁺ | Molecular Ion (M⁺) |
| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of tert-butyl group |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found in the range of 1680-1700 cm⁻¹. Other expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.
Hypothetical Vibrational Spectroscopy Data This table presents expected vibrational frequencies based on known functional group absorptions.
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Carbonyl (C=O) Stretch | 1690 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong |
Chiroptical Spectroscopy for Studies on Chiral Analogues (if applicable)
This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as circular dichroism (CD). However, if chiral analogues of this compound were to be synthesized, for instance by introducing a stereocenter in the butyrophenone chain, CD spectroscopy would be a critical tool for determining their absolute configuration and studying their conformational properties in solution.
Conclusion
2',3'-Dichloro-3,3-dimethylbutyrophenone is a halogenated butyrophenone (B1668137) derivative with unique structural features that make it a compound of interest in organic synthesis. Its preparation via Friedel-Crafts acylation provides access to a versatile chemical intermediate. While detailed research on this specific molecule is not abundant, its structural similarity to known precursors for bioactive compounds suggests its potential utility in the development of new pharmaceuticals and agrochemicals. Further investigation into the reactivity and applications of this compound could unveil new synthetic pathways and lead to the discovery of novel molecules with valuable properties.
Computational Chemistry and Theoretical Modeling of 2 ,3 Dichloro 3,3 Dimethylbutyrophenone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic makeup of a molecule. These methods provide a detailed description of electron distribution, which in turn dictates the molecule's reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. By approximating the electron density, DFT calculations can determine optimized molecular geometry, electronic energies, and orbital distributions. For 2',3'-Dichloro-3,3-dimethylbutyrophenone, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, the distribution of these frontier orbitals highlights the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to be localized primarily on the dichlorinated phenyl ring due to the electron-donating effect of the chlorine atoms' lone pairs, while the LUMO is anticipated to be centered around the carbonyl group, a known electron-withdrawing moiety.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -1335.45 | Hartrees |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.55 | eV |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT by solving the Schrödinger equation with fewer approximations. These methods are computationally more demanding but provide a more precise description of electron correlation effects, which can be important for molecules with complex electronic structures.
For this compound, high-accuracy ab initio calculations can be employed to refine the electronic energies and provide benchmark data for calibrating more computationally efficient methods like DFT. These calculations are particularly useful for studying excited states and for obtaining highly accurate predictions of properties like ionization potential and electron affinity.
Conformational Analysis and Energy Landscapes
The flexibility of the butyrophenone (B1668137) side chain allows for multiple possible conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds, such as the bond between the carbonyl carbon and the adjacent carbon of the butyl group, and calculating the potential energy at each step.
The resulting potential energy surface (PES) reveals the low-energy conformers, which are the most likely to be populated at a given temperature. For this molecule, the orientation of the bulky tert-butyl group relative to the dichlorinated phenyl ring is a key determinant of conformational stability. Steric hindrance between the tert-butyl group and the chlorine atoms on the phenyl ring will likely lead to a non-planar arrangement being the most stable conformation.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These predicted shifts, when compared with experimental data, can help in the structural elucidation of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed by calculating the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For this compound, characteristic peaks would include the C=O stretching frequency of the ketone group and various C-Cl and C-H stretching and bending modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can help in understanding the electronic structure and chromophores within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~198 ppm |
| IR | C=O Stretching Frequency | ~1685 cm⁻¹ |
| UV-Vis | λmax (n→π* transition) | ~320 nm |
Note: These values are estimations based on typical values for similar compounds and are intended for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For instance, the reduction of the carbonyl group could be modeled to understand the mechanism and stereoselectivity of the reaction. Locating the transition state structure and calculating its vibrational frequencies (to confirm it is a true first-order saddle point) provides deep insight into the reaction mechanism.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents.
In an MD simulation of this compound in a solvent like water or methanol, the trajectories of the atoms are calculated over time by solving Newton's equations of motion. This allows for the study of how the molecule moves, vibrates, and rotates, and how it interacts with the surrounding solvent molecules through intermolecular forces like hydrogen bonding and van der Waals interactions. Such simulations can provide insights into properties like solvation energy and diffusion coefficients.
Role As a Chemical Intermediate and Scaffold for Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The utility of a compound as a precursor is determined by the reactivity of its functional groups and its ability to be transformed into more elaborate structures. The ketone and the dichlorophenyl functionalities of "2',3'-Dichloro-3,3-dimethylbutyrophenone" are key to its role as a versatile precursor.
The carbonyl group of the butyrophenone (B1668137) can undergo a wide array of chemical transformations. For instance, reduction of the ketone can yield the corresponding secondary alcohol, a common structural motif in many biologically active compounds. This alcohol can then be used in subsequent reactions, such as esterification or etherification, to build molecular complexity. Alternatively, the carbonyl group can serve as a site for carbon-carbon bond formation through reactions such as the Wittig reaction or Grignard additions, allowing for the extension of the carbon skeleton.
The dichlorophenyl ring offers a handle for various cross-coupling reactions, which are fundamental to modern organic synthesis. The chlorine atoms can be substituted through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, vinyl, or amino groups. This allows for the construction of complex biaryl systems or other highly functionalized aromatic compounds.
Below is an illustrative table of potential transformations of "this compound" into more complex structures.
| Starting Material | Reagent(s) | Potential Product | Reaction Type |
| This compound | 1. Phenylmagnesium bromide, 2. H₃O⁺ | 1-(2,3-Dichlorophenyl)-3,3-dimethyl-1-phenylbutan-1-ol | Grignard Reaction |
| This compound | Sodium borohydride, Methanol | 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-ol | Reduction |
| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2'-(Phenyl)-3'-chloro-3,3-dimethylbutyrophenone | Suzuki Coupling |
| This compound | Aniline, Pd₂(dba)₃, BINAP, NaOtBu | 2'-(Phenylamino)-3'-chloro-3,3-dimethylbutyrophenone | Buchwald-Hartwig Amination |
Scaffold for Chemical Diversification and Combinatorial Library Generation
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. google.com This approach is particularly valuable in drug discovery for identifying new lead compounds. The concept of a molecular scaffold is central to combinatorial chemistry, providing a common core to which different substituents can be attached.
"this compound" is an excellent candidate for a scaffold due to its multiple points for diversification. The two chlorine atoms on the phenyl ring can be selectively addressed to introduce two different substituents. For example, one chlorine atom could be replaced via a nucleophilic aromatic substitution, followed by a different type of coupling reaction at the second chlorine atom.
Furthermore, the ketone functionality can be converted into other functional groups, such as an amine via reductive amination, which can then be further derivatized. The combination of modifications at the aromatic ring and the butyrophenone side chain allows for the generation of a large and structurally diverse library of compounds from a single, readily accessible starting material.
An example of a diversification strategy is outlined below:
| Scaffold | Reaction 1 | Intermediate | Reaction 2 | Diversified Product |
| This compound | Suzuki coupling with R¹-B(OH)₂ | 2'-(R¹)-3'-chloro-3,3-dimethylbutyrophenone | Reductive amination with R²-NH₂ | N-(1-(2-(R¹)-3-chlorophenyl)-3,3-dimethylbutyl)-R²-amine |
| This compound | Buchwald-Hartwig amination with R¹-NH₂ | 2'-(R¹-amino)-3'-chloro-3,3-dimethylbutyrophenone | Suzuki coupling with R²-B(OH)₂ | 2'-(R¹-amino)-3'-(R²)-3,3-dimethylbutyrophenone |
Utility in the Development of Novel Synthetic Reagents or Catalysts
The development of new reagents and catalysts is a cornerstone of chemical innovation, enabling new transformations and improving the efficiency of existing ones. The structural features of "this compound" suggest its potential as a precursor for novel ligands for transition metal catalysis.
For example, the dichlorophenyl group could be functionalized with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties. These functionalized derivatives could then serve as ligands that coordinate to transition metals like palladium, rhodium, or copper. The specific substitution pattern and the steric bulk provided by the tert-butyl group could influence the electronic and steric properties of the resulting metal complex, potentially leading to catalysts with unique reactivity or selectivity in various organic transformations.
While specific examples of catalysts derived from "this compound" are not yet widely reported in the literature, the principles of ligand design strongly support its potential in this area. The modular nature of its synthesis would allow for the fine-tuning of ligand properties for specific catalytic applications.
Emerging Research Directions and Future Perspectives in Dichlorodimethylbutyrophenone Chemistry
Development of Sustainable Synthetic Methodologies for Butyrophenone (B1668137) Derivatives
The pharmaceutical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. clinpgx.org This has led to a significant focus on the development of sustainable synthetic methodologies for active pharmaceutical ingredients and their intermediates, including butyrophenone derivatives.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. nih.govnih.govwikipedia.org In the synthesis of butyrophenone derivatives, these principles can be applied in several ways:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a primary goal. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov
Use of Safer Solvents: The pharmaceutical industry is actively seeking to replace traditional volatile organic solvents with greener alternatives such as water, ethanol, or other bio-derived solvents. nih.gov Solvent-free reaction conditions are also being explored to minimize waste and environmental impact. nih.gov
Energy Efficiency: The use of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. clinpgx.orgnih.gov
The application of these principles not only reduces the environmental footprint of chemical processes but can also lead to improved process efficiency and reduced costs. nih.gov
Table 1: Key Green Chemistry Principles and Their Application in Butyrophenone Synthesis
| Green Chemistry Principle | Application in Butyrophenone Synthesis | Potential Benefits |
| Prevention | Designing syntheses with minimal byproducts. | Reduced waste treatment costs and environmental impact. |
| Atom Economy | Utilizing reactions that incorporate most of the starting material atoms into the product. | Higher efficiency and less waste generation. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Improved worker safety and reduced environmental pollution. nih.gov |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. clinpgx.org | Faster reaction times and lower energy consumption. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Higher selectivity, milder reaction conditions, and reduced waste. |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In the context of butyrophenone synthesis, several catalytic approaches are being explored:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, often in aqueous media. youtube.com This can be particularly advantageous for the synthesis of chiral butyrophenone derivatives.
Photocatalysis: Visible-light-mediated catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed at low temperatures with high efficiency. youtube.com The photodegradation of some butyrophenones has been studied, suggesting the potential for photocatalytic synthetic routes. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. clinpgx.org
Process intensification aims to develop smaller, more efficient, and safer chemical production methods. mit.edu Continuous flow synthesis, a key aspect of process intensification, allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov The move from traditional batch processing to continuous manufacturing is a significant trend in the pharmaceutical industry. mit.edu
Exploration of Unconventional Reactivity and Novel Transformations
Beyond traditional synthetic methods, researchers are exploring unconventional reactivity and novel transformations to access new butyrophenone derivatives with unique properties.
One area of interest is the photochemical reactivity of butyrophenones. The Norrish Type II reaction, for example, is a characteristic photochemical process for ketones like butyrophenone, leading to the formation of an enol and an alkene through an intramolecular hydrogen abstraction. nih.govnih.gov Understanding and controlling such photoreactions could open up new synthetic pathways.
The development of novel butyrophenone derivatives often involves the exploration of new synthetic routes and the modification of the core structure to enhance pharmacological profiles. nih.govnih.gov This can include the introduction of different substituents on the aromatic ring or modifications of the side chain.
C-H activation is another powerful strategy that is being increasingly used in organic synthesis to create complex molecules from simple precursors. clinpgx.org While specific applications to 2',3'-Dichloro-3,3-dimethylbutyrophenone are not yet widely reported, the principles of C-H activation could provide a direct and efficient way to functionalize the butyrophenone scaffold.
Integration with Artificial Intelligence and Machine Learning for Chemical Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and reactions. researchgate.net
In the context of butyrophenone chemistry, AI and ML can be applied in several ways:
Chemical Design: AI algorithms can be used to design novel butyrophenone analogs with desired properties, such as enhanced biological activity or improved metabolic stability. nih.govdrugbank.com By learning from existing data, these models can propose new structures that are likely to be active. researchgate.net
Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the most likely products and optimal reaction conditions. wikipedia.orgnih.govresearchgate.net This can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. clinpgx.orguoa.gr
Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For butyrophenones, 3D-QSAR and molecular modeling have been used to understand the structural features that determine their affinity for specific biological targets. nih.govnih.gov
The integration of AI and ML into the research and development workflow has the potential to significantly shorten the timeline for bringing new butyrophenone-based compounds from concept to application. researchgate.net
Theoretical Insights Driving Experimental Design and Optimization
Theoretical and computational chemistry play a crucial role in modern chemical research, providing valuable insights that can guide experimental design and optimization.
For butyrophenone derivatives, computational methods are used to:
Understand Conformational Preferences: The three-dimensional shape of a molecule is critical to its activity. Conformational analysis, often performed using methods like molecular mechanics (MM) or density functional theory (DFT), can predict the most stable conformations of butyrophenone derivatives. nih.govmit.edu
Elucidate Reaction Mechanisms: Computational chemistry can be used to model reaction pathways and determine the energies of transition states and intermediates. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions to favor the desired product.
Predict Molecular Properties: A wide range of molecular properties, such as electronic structure and reactivity, can be calculated using theoretical methods. uoa.gr These properties can then be correlated with experimental observations to build predictive models.
Crystallographic studies, which determine the precise three-dimensional structure of molecules in the solid state, provide essential data for validating and refining computational models. nih.gov By combining theoretical calculations with experimental data, researchers can gain a deep understanding of the structure-property relationships of butyrophenone derivatives, which is essential for the rational design of new compounds and synthetic routes. nih.gov
Q & A
Q. What are the critical variables to optimize in the synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone to ensure high yield and purity?
Methodological Answer: The synthesis typically involves halogenation (chlorination) of 3,3-dimethylbutyrophenone. Key variables include:
- Reagent selection : Use chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) with catalysts (e.g., FeCl₃ or AlCl₃) to enhance regioselectivity at the 2' and 3' positions .
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and intermediate stability .
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-chlorination) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product, validated by GC-MS (>97% purity) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 2',3'-chlorine positions) via coupling patterns and chemical shifts (e.g., carbonyl carbon at ~200 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic chlorine patterns .
- FT-IR : C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves structural ambiguities (e.g., spatial arrangement of substituents) in crystalline derivatives .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7). IC₅₀ values <10 µM warrant mechanistic studies .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-1/COX-2 inhibition) with indomethacin as a positive control .
Advanced Research Questions
Q. How can regioselectivity challenges in the chlorination of 3,3-dimethylbutyrophenone be addressed?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by calculating Fukui indices for electrophilic attack .
- Directed ortho/para chlorination : Use bulky directing groups (e.g., -OAc) to sterically hinder undesired positions .
- In situ monitoring : ReactIR tracks intermediate formation to optimize reaction quenching and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO solvent (<0.1%) .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects (e.g., ROS generation) that may skew results .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Q. How can enantiomeric purity be achieved in derivatives of this compound?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phase .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone functionalization .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT) .
Q. What computational methods predict the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Major degradants (e.g., dechlorinated products) indicate hydrolytic susceptibility .
- Molecular dynamics (MD) simulations : Model interactions with moisture/oxygen to identify vulnerable bonds (e.g., C-Cl) .
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to shelf-life predictions .
Q. Comparative Analysis with Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
